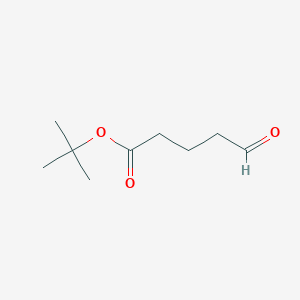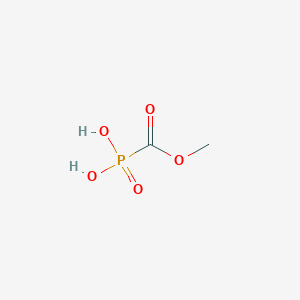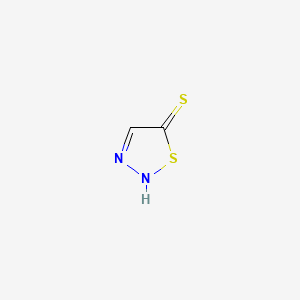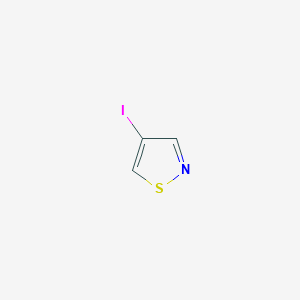
Nexeridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nexeridine Hydrochloride, also known by its code name Compound 673-082, is an opioid analgesic with a chemical structure similar to pethidine and tramadol . It was synthesized and assayed in 1975 but was never marketed . The active isomer is (1R,2S)-1-[(2R)-1-(Dimethylamino)-2-propanyl]-2-phenylcyclohexyl acetate hydrochloride (1:1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nexeridine Hydrochloride involves the reaction of 1-(Dimethylamino)-2-propanyl chloride with 2-phenylcyclohexanone in the presence of a base to form the intermediate 1-(Dimethylamino)-2-propanyl-2-phenylcyclohexanol. This intermediate is then acetylated using acetic anhydride to yield Nexeridine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Nexeridine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives at the dimethylamino group.
Scientific Research Applications
Chemistry: As a model compound for studying opioid receptor interactions and synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Potential applications in the development of new analgesic drugs and synthetic analogs.
Mechanism of Action
Nexeridine Hydrochloride is structurally similar to other opioid analgesics such as pethidine and tramadol . it has unique properties that differentiate it from these compounds:
Pethidine: Nexeridine has a different substitution pattern on the cyclohexane ring, leading to variations in receptor binding affinity and pharmacological effects.
Comparison with Similar Compounds
- Pethidine
- Tramadol
- Fentanyl
- Methadone
Nexeridine Hydrochloride’s unique structure and properties make it an interesting compound for further research and potential therapeutic applications.
Properties
CAS No. |
53716-47-5 |
|---|---|
Molecular Formula |
C19H30ClNO2 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
methyl 1-[1-(dimethylamino)propan-2-yl]-2-phenylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29NO2.ClH/c1-15(14-20(2)3)19(18(21)22-4)13-9-8-12-17(19)16-10-6-5-7-11-16;/h5-7,10-11,15,17H,8-9,12-14H2,1-4H3;1H |
InChI Key |
UCPLBINOMYVRHO-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C.Cl |
Canonical SMILES |
CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)








